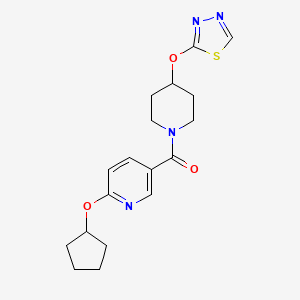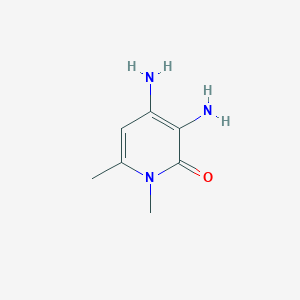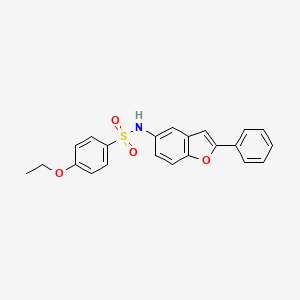
Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex reactions, starting from basic piperidine or substituted piperidine compounds. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the intricate steps involved, from the initial reaction of benzenesulfonyl chloride to the final synthesis of targeted compounds through reactions with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent (H. Khalid et al., 2016).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been determined using X-ray diffraction analysis, highlighting the role of hydrogen bonds in molecular packing in crystals. These studies reveal the conformational flexibility of the molecules and their ability to form extended networks of intramolecular and intermolecular hydrogen bonds, influencing the noncentrosymmetric and polysystem crystal formation (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, leading to the formation of new compounds with diverse structures and properties. For example, the synthesis of oxoammonium salts and oxyl radicals from piperidine compounds demonstrates the compounds' roles in stoichiometric oxidation reactions, showcasing their utility in converting alcohols to carbonyl derivatives and in oxidative cleavage of benzyl ethers (M. Mercadante et al., 2013).
Physical Properties Analysis
The physical properties of piperidine derivatives, including their crystal and molecular structures, are crucial for understanding their stability, reactivity, and potential applications. Studies on compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate reveal insights into their crystallization behavior and the importance of hydrogen bonding and C-H…π interactions in stabilizing the crystal lattice (I. Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of piperidine derivatives are largely defined by their functional groups and molecular structure, affecting their reactivity, pharmacological activity, and interaction with biological molecules. The preparation and analytical characterization of analogues like 1-(1-phenylcyclohexyl)piperidine highlight the complex nature of these compounds and their potential for detailed chemical analysis (J. Wallach et al., 2014).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Palladium-Catalyzed CH Functionalization
This compound is used in the synthesis of oxindoles through palladium-catalyzed CH functionalization, employing methodologies like Buchwald's and Hartwig's. It serves as an example of advancing synthetic chemistry techniques (Magano et al., 2014).
Synthesis of Analgesics
It is a starting material in the synthesis of potent analgesics. Various synthetic approaches have been explored, leading to the development of compounds with significant analgesic properties (Van Daele et al., 1976).
Medicinal Chemistry
AChE Inhibitors Development
In medicinal chemistry, it's a key intermediate for creating anti-acetylcholinesterase (AChE) inhibitors. These inhibitors have potential therapeutic applications in diseases like Alzheimer's (Sugimoto et al., 1992).
Antimycobacterial Agents
This compound has been utilized in the synthesis of spiro-piperidin-4-ones, showing promising results as antimycobacterial agents against various Mycobacterium strains (Kumar et al., 2008).
Anxiolytics Development
It has been instrumental in the creation of novel anxiolytics, demonstrating oral activity in animal models used for predicting clinical efficacy in treating anxiety (Kordik et al., 2006).
Pharmacology
Neuropharmacological Research
As a structural template, it contributes to the development of psychoactive compounds for neuropharmacological research, expanding our understanding of neurological functions and disorders (Wallach et al., 2014).
Cardiovascular Activity Exploration
It plays a role in synthesizing compounds that are investigated for their cardiovascular activity and electrochemical oxidation, contributing to the development of cardiovascular therapeutics (Krauze et al., 2004).
Eigenschaften
IUPAC Name |
phenyl 4-[[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-18(2)30-22-10-8-19(9-11-22)16-23(27)25-17-20-12-14-26(15-13-20)24(28)29-21-6-4-3-5-7-21/h3-11,18,20H,12-17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIELFMJZUHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)

![5-[Methyl(propan-2-yl)amino]-2-[1-(prop-2-enoyl)piperidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482464.png)


![[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2482470.png)
![4-[4-[(2-Chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)
![N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2482472.png)
![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)